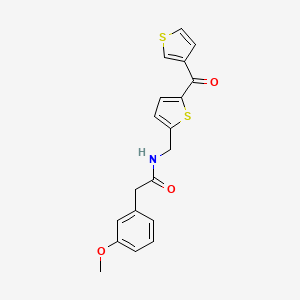

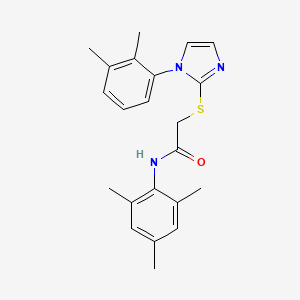

![molecular formula C16H17N3O3S2 B2407380 4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide CAS No. 2097866-43-6](/img/structure/B2407380.png)

4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 4-ethyl-2,3-dioxo-1-piperazinecarbonylchloride , which is used as a reagent in the synthesis of various derivatives . It contains a piperazine ring, which is a common feature in many pharmaceuticals, and thiophene rings, which are sulfur-containing aromatic compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophiles and electrophiles . For instance, 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride is used as a reagent in the synthesis of amino (thienyl)benzamide derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely include a piperazine ring substituted with an ethyl group and a carbonyl chloride group, along with thiophene rings attached via a methylene bridge .Chemical Reactions Analysis

Thiophene derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, anticorrosion, and anticancer activities . The reactivity of such compounds often involves the thiophene rings and the piperazine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 4-ethyl-2,3-dioxo-1-piperazinecarbonylchloride is a powder with a molecular weight of 204.61 g/mol .Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, demonstrated antimicrobial, antilipase, and antiurease activities. This suggests potential applications in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential for developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Piperazine Derivatives and Their Reactions

Vasileva et al. (2018) discussed the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines to produce piperazine derivatives. This research could inform the synthesis of novel compounds with potential pharmacological applications (Vasileva, V. Y. Vaganov, Shipilovskikh, & Rubtsov, 2018).

Polyamides Containing Nucleobases

Research by Hattori and Kinoshita (1979) on the synthesis of polyamides containing uracil and adenine opens avenues for the application of similar compounds in biomaterials and drug delivery systems. The study showed that certain polyamides were soluble in water, indicating their potential use in biomedical applications (Hattori & Kinoshita, 1979).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-ethyl-2,3-dioxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-2-18-6-7-19(15(21)14(18)20)16(22)17-13(11-5-9-23-10-11)12-4-3-8-24-12/h3-5,8-10,13H,2,6-7H2,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUBNGRKXNFVJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-3-carboxamide](/img/structure/B2407297.png)

![3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2407298.png)

![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)

![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

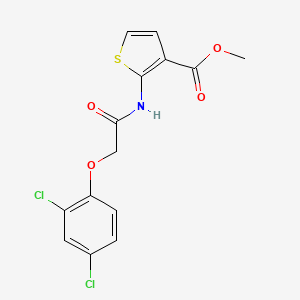

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2407313.png)

![N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407315.png)